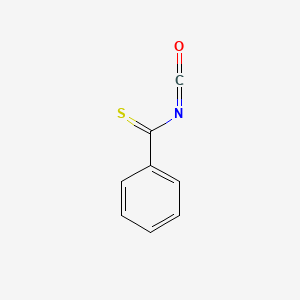
Benzenecarbothioyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioyl isocyanate is an organic compound with the molecular formula C8H5NOS. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. This compound is known for its reactivity and is used in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzenecarbothioyl isocyanate can be synthesized through several methods. One common method involves the reaction of benzenecarbothioyl chloride with potassium cyanate. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method includes the reaction of an amine with phosgene (COCl2) to produce the isocyanate and hydrogen chloride (HCl) as a byproduct . Due to the hazardous nature of phosgene, alternative non-phosgene methods are also being explored, such as the thermal decomposition of carbamates .
Análisis De Reacciones Químicas
Types of Reactions: Benzenecarbothioyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamates, respectively.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with primary and secondary amines to form ureas.
Water: Reacts with water to produce carbon dioxide and an amine.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with water.
Aplicaciones Científicas De Investigación
Benzenecarbothioyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and foams.
Mecanismo De Acción
The mechanism of action of benzenecarbothioyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water. This leads to the formation of urethanes, ureas, and carbamates, respectively . The molecular targets and pathways involved in these reactions are primarily based on the nucleophilic addition to the carbon atom of the isocyanate group .
Comparación Con Compuestos Similares
Phenyl Isocyanate: Similar in structure but lacks the thioyl group.
Methyl Isocyanate: Smaller and more volatile, used in the production of pesticides.
Toluene Diisocyanate: Contains two isocyanate groups, widely used in the production of polyurethanes.
Uniqueness: Benzenecarbothioyl isocyanate is unique due to the presence of the thioyl group, which imparts distinct reactivity and properties compared to other isocyanates. This makes it particularly useful in specific synthetic applications and research contexts .
Propiedades
Número CAS |
3553-61-5 |
|---|---|
Fórmula molecular |
C8H5NOS |
Peso molecular |
163.20 g/mol |
Nombre IUPAC |
benzenecarbothioyl isocyanate |
InChI |
InChI=1S/C8H5NOS/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5H |
Clave InChI |
HLTCRBDDXHATCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=S)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14153116.png)

![3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B14153121.png)
![5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14153125.png)
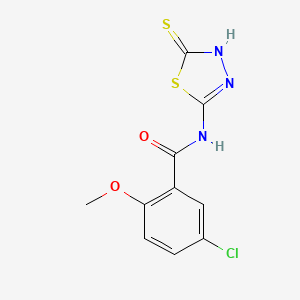
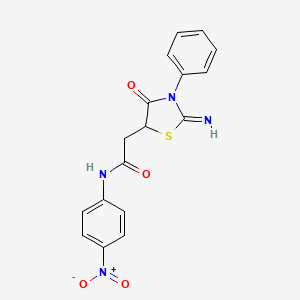
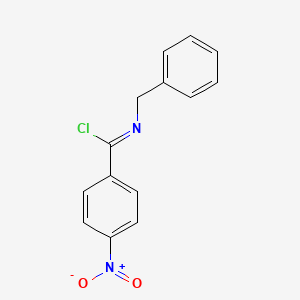
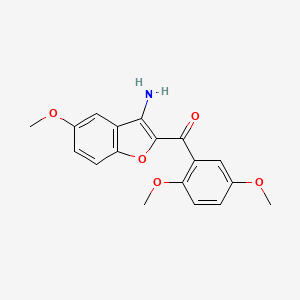
![N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14153171.png)
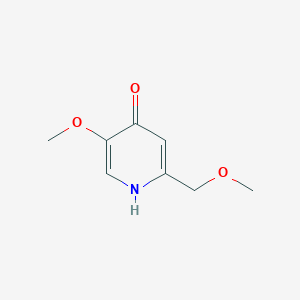
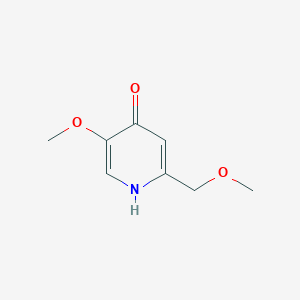
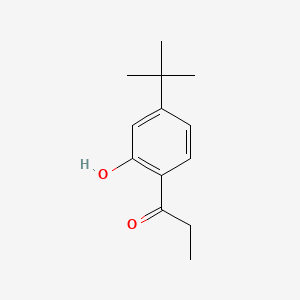
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline](/img/structure/B14153188.png)

